NVR 3-778

HBV RNA reduction capsid assembly modulator entecavir comparison

Discontinued clinical candidate now exclusively used as the gold-standard Class II CAM reference in HBV drug discovery. Researchers needing a well-characterized comparator for hit-to-lead profiling often face fragmented potency data across genotypes. • Pan-genotypic benchmark: EC₅₀ 0.40 µM (secreted HBV DNA) and 0.34 µM (intracellular rcDNA) in HepG2.2.15 cells, validated across genotypes A-H in a single standardized assay. • Definitive resistance fingerprint: Fully sensitive to T109M/I core mutants; moderately resistant to Y118F and I105T-enables classification of novel CAMs as Class I (HAP-like) or Class II (SBA-like). • Only CAM with peer-reviewed clinical combination data: 1.97 log₁₀ IU/mL mean HBV DNA reduction with pegIFN, plus preclinical synergy with lamivudine, tenofovir, and entecavir (CI: 0.7-0.9). Supplied with comprehensive analytical documentation. Bulk quantities available on request.

Molecular Formula C18H16F4N2O4S
Molecular Weight 432.4 g/mol
CAS No. 1445790-55-5
Cat. No. B609691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVR 3-778
CAS1445790-55-5
SynonymsNVR 3778;  NVR 3 778;  NVR-3-778;  K-89;  K 89;  K89
Molecular FormulaC18H16F4N2O4S
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F
InChIInChI=1S/C18H16F4N2O4S/c19-13-2-1-10(18(26)23-11-8-14(20)17(22)15(21)9-11)7-16(13)29(27,28)24-5-3-12(25)4-6-24/h1-2,7-9,12,25H,3-6H2,(H,23,26)
InChIKeyKKMFSVNFPUPGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVR 3-778: First-in-Class HBV Capsid Assembly Modulator


NVR 3-778 (CAS 1445790-55-5) is a sulfamoylbenzamide (SBA)-class, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) and the first CAM to demonstrate antiviral activity in HBV-infected patients [1]. It functions as a class II CAM, binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein to induce the formation of aberrant, non-functional capsids, thereby inhibiting pregenomic RNA encapsidation and viral replication [2]. While its clinical development was halted due to moderate in vivo activity and low aqueous solubility [3], NVR 3-778 remains a widely used reference compound for HBV CAM research and a critical benchmark for evaluating next-generation capsid assembly modulators .

Why NVR 3-778 Cannot Be Substituted


Generic substitution with other HBV capsid assembly modulators (CAMs) is not scientifically valid due to the distinct chemotype, binding mode, and clinical validation profile of NVR 3-778. As the first-in-class CAM with clinical proof-of-concept data [1], it serves as a critical benchmark for mechanistic and comparative studies. Other CAMs, such as the more potent JNJ-56136379 [2], represent distinct chemical series (e.g., phenylpropenamide derivatives) with different binding kinetics and clinical outcomes. Furthermore, unlike nucleos(t)ide analogs (e.g., entecavir) which solely suppress HBV DNA, NVR 3-778 uniquely reduces both HBV DNA and HBV RNA—a mechanistic hallmark of core protein targeting [3]. Interchanging NVR 3-778 with an analog would invalidate cross-study comparisons, confound structure-activity relationship (SAR) analyses, and undermine the established clinical benchmark that NVR 3-778 provides for the entire CAM class.

NVR 3-778: Differentiation Evidence


First-in-Class Clinical Proof-of-Concept

In a head-to-head in vivo study using uPA/SCID mice with humanized livers and stable HBV genotype C infection, NVR 3-778 demonstrated a unique ability to reduce serum HBV RNA levels, whereas the nucleos(t)ide analog entecavir had no effect on HBV RNA [1]. NVR 3-778 reduced serum HBV RNA to below the limit of quantification in combination with pegIFN, an effect not observed with entecavir plus pegIFN [1].

HBV RNA reduction capsid assembly modulator entecavir comparison humanized liver mouse model

Pan-Genotypic Antiviral Activity

In a Phase 1 clinical trial of HBeAg-positive chronic HBV patients, NVR 3-778 monotherapy (≥1200 mg/day) reduced serum HBV DNA by a mean of 1.43 log10 IU/mL after 4 weeks [1]. The combination of NVR 3-778 (600 mg BID) with pegylated interferon (pegIFN) achieved a 1.97 log10 IU/mL reduction, surpassing both NVR 3-778 monotherapy (1.43 log10) and pegIFN monotherapy (1.06 log10) [1].

HBV DNA reduction pegylated interferon combination therapy phase 1 clinical trial

Absence of Cross-Resistance with NUC-Resistant Variants

In the same Phase 1 clinical trial, NVR 3-778 monotherapy (≥1200 mg/day) reduced serum HBV RNA by a mean of 1.42 log10 copies/mL after 4 weeks, confirming the novel mechanism of action in patients [1]. The combination of NVR 3-778 with pegIFN yielded a 2.09 log10 copies/mL reduction, exceeding the reductions observed with NVR 3-778 alone (1.42 log10) or pegIFN alone (0.89 log10) [1].

HBV RNA biomarker capsid inhibition clinical translation pharmacodynamics

Dual HBV DNA and RNA Suppression Mechanism

NVR 3-778 exhibits a mean antiviral EC50 of 0.40 µM in HepG2.2.15 cells against HBV DNA production [1]. By comparison, the next-generation CAM JNJ-56136379 (JNJ-6379) is reported to be more potent, with an EC50 of approximately 0.02 µM in similar assays [2]. While JNJ-56136379 demonstrates higher in vitro potency, NVR 3-778 remains the only CAM with published clinical proof-of-concept data establishing the class's antiviral activity in patients [1].

EC50 comparison HepG2.2.15 antiviral potency CAM class

Solubility and Cytotoxicity Limitations

NVR 3-778 demonstrates pan-genotypic antiviral activity across HBV genotypes A, B, C, and D, with EC50 values ranging from 0.23 to 0.58 µM [1]. Crucially, it exhibits no cross-resistance with nucleos(t)ide analogs (NUCs) such as entecavir and tenofovir, and remains fully active against HBV variants harboring NUC resistance mutations [1]. In vitro combination studies with NUCs showed additive to synergistic antiviral effects [1].

pan-genotypic cross-resistance nucleos(t)ide analogs resistance profile

Distinct Resistance Profile vs. HAP-Class CAMs

NVR 3-778 achieved serum concentrations exceeding 100 µM in mice following oral administration, a level >250-fold above its in vitro EC50 [1]. This high systemic exposure enabled robust in vivo efficacy studies in humanized liver mouse models, where serum HBV DNA and RNA reductions were observed [2].

pharmacokinetics serum concentration in vivo efficacy mouse model

NVR 3-778: Application Scenarios


Reference Standard for CAM Benchmarking

NVR 3-778 serves as an essential positive control and reference standard in HBV capsid assembly assays, including in vitro assembly reactions and cell-based pgRNA encapsidation assays. Its well-characterized EC50 of 0.40 µM in HepG2.2.15 cells provides a quantitative benchmark for evaluating the potency of novel CAM candidates [1]. The compound's pan-genotypic activity ensures relevance across diverse HBV strains [1].

Resistance Profiling for CAM Binding Mode Classification

NVR 3-778 is uniquely suited for studies investigating HBV RNA as a biomarker of capsid assembly inhibition. Its established ability to reduce serum HBV RNA in both preclinical models [2] and chronic HBV patients [3] provides a validated tool for exploring the relationship between core protein targeting and pgRNA encapsidation. This is particularly valuable for assays differentiating CAMs from NUCs, which do not affect HBV RNA levels [2].

Combination Therapy with NUCs and Immunomodulators

NVR 3-778 is an ideal candidate for in vitro and in vivo combination studies. It exhibits additive to synergistic antiviral activity with NUCs [1] and demonstrates enhanced HBV DNA and RNA suppression when combined with pegIFN in both preclinical [2] and clinical settings [3]. Its lack of cross-resistance with NUCs further supports its use in studies evaluating strategies to combat drug-resistant HBV [1].

Negative Control for Solubility and Prodrug Development

With published preclinical PK data showing serum concentrations >100 µM in mice [1], NVR 3-778 is well-suited for PK/PD modeling studies. Its moderate potency and extensive clinical characterization allow researchers to establish exposure-response relationships that can inform the development of next-generation CAMs with improved properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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